molecular formula C20H34O2 B164272 Mead acid CAS No. 20590-32-3

Mead acid

Cat. No.: B164272
CAS No.: 20590-32-3
M. Wt: 306.5 g/mol
InChI Key: UNSRRHDPHVZAHH-YOILPLPUSA-N
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Description

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an n-9 polyunsaturated fatty acid (PUFA) and a marker of essential fatty acid deficiency . It is a carboxylic acid with a 20-carbon chain and three methylene-interrupted cis double bonds . The first double bond is located at the ninth carbon from the omega end .


Synthesis Analysis

This compound was first identified in rats fed a fat-deficient diet and was determined to be derived from oleic acid . In essential fatty acid (EFA) deficiency, this compound derived from oleic acid is synthesized rather than arachidonic acid (ARA) from linoleic acid (LA) .


Molecular Structure Analysis

This compound is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration .


Chemical Reactions Analysis

This compound can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It is distributed in various normal tissues and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase .


Physical and Chemical Properties Analysis

This compound is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th, and 15th positions from the methyl end, with all bonds in the cis-configuration . Its molecular weight is 306.5 g/mol .

Scientific Research Applications

Phenolic Compounds and Antioxidant Capacity

Mead (honey wine) has been studied for its phenolic content and antioxidant properties. Different types of honey, such as Cotton-Mezda, pine, and flower honeys, show variations in their phenolic acids and flavonoid contents. Protocatechuic acid and catechin were found to be the most abundant phenolic compounds. These findings suggest mead's potential as a source of antioxidants (Akalın, Bayram, & Anlı, 2017).

Impact of Nutritional Factors on Fermentation

Research indicates that the fermentation of mead can be influenced by nutritional factors such as nitrogen, minerals, and vitamins. These factors affect various fermentation parameters including fermentation rate, biomass, residual sugars, and ethanol content. This insight is crucial for optimizing mead production processes (Schwarz, Marcon, Delamare, & Echeverrigaray, 2021).

Organic Acid Content During Fermentation

The content of organic acids in mead wort significantly impacts the fermentation process. The study of these acids, such as medium-chain fatty acids, acetic, and succinic acids, provides valuable information for understanding and controlling mead fermentation (Sroka & Tuszyński, 2007).

Yeast Immobilization in Mead Production

Investigations into the use of immobilized yeast cells in mead production reveal impacts on the quality and aroma profile of mead. Different immobilization techniques, like single-layer Ca-alginate or double-layer alginate-chitosan, affect the production of volatile compounds, suggesting a potential avenue for enhancing mead's sensory properties (Pereira et al., 2014).

Mechanism of Action

Target of Action

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .

Mode of Action

This compound interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert this compound into several specific lipid mediators . The interaction of this compound with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .

Biochemical Pathways

This compound is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize this compound . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting this compound can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .

Pharmacokinetics

The absorption and distribution of this compound are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that this compound has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.

Result of Action

The action of this compound has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, this compound has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .

Action Environment

The action of this compound is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make this compound . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSRRHDPHVZAHH-YOILPLPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920487
Record name Mead acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,8,11-Eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20590-32-3
Record name Mead acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20590-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mead acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mead acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEAD ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,8,11-Eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Mead acid impact inflammatory processes?

A1: this compound has demonstrated anti-inflammatory effects in various studies. [, ] It ameliorates skin inflammation in models of contact hypersensitivity, potentially by inhibiting neutrophil infiltration and reducing the production of the inflammatory mediator leukotriene B4. [, ] In a mouse model of retinol-induced irritant contact dermatitis, this compound inhibited keratinocyte abnormalities and p38 MAPK phosphorylation, a key signaling pathway involved in keratinocyte hyperplasia. [] These inhibitory effects were associated with the prevention of keratinocyte hyperproliferation and reduced gene expression of neutrophil chemoattractants (Cxcl1 and Cxcl2) via a peroxisome proliferator-activated receptor-α (PPAR-α) pathway. []

Q2: Can this compound act as a signaling molecule?

A2: Research suggests that this compound can be metabolized into 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3), a potent agonist for the oxoeicosanoid (OXE) receptor. [] This receptor, a member of the G protein-coupled receptor family, plays a role in neutrophil and eosinophil chemotaxis. [] The finding suggests that under conditions of essential fatty acid deficiency, where this compound accumulates, it might be converted into signaling molecules like 5-oxo-20:3, potentially influencing inflammatory responses.

Q3: Does this compound impact tumor growth?

A3: In vitro and in vivo studies using the KPL-1 human breast cancer cell line demonstrated that this compound suppressed cancer cell growth. [] This effect was linked to the suppression of cell proliferation and a potential interference with VEGF signaling pathways in KPL-1 cells. [] Another study showed this compound suppressed the development and growth of N-methyl-N-nitrosourea (MNU)-induced mammary cancer in rats, particularly by lowering cancer cell proliferation in luminal A subtype tumors. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H34O2, and its molecular weight is 306.48 g/mol.

Q5: What is known about the stability of this compound?

A5: While the provided research does not extensively delve into this compound's stability under various storage conditions, it is known that polyunsaturated fatty acids, in general, are susceptible to oxidation. [] To enhance stability and prevent degradation, appropriate storage conditions, such as low temperatures and protection from light and oxygen, are likely crucial.

Q6: What analytical techniques are used to measure this compound levels?

A6: Several research papers utilize gas chromatography coupled with mass spectrometry (GC-MS) to quantify this compound levels in various biological samples, including plasma, serum, red blood cells, and tissues. [, , , , , , , , , , ] This technique allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios. Researchers often analyze fatty acid composition in phospholipids extracted from these samples. [, , ]

Q7: Is there a specific biomarker for this compound deficiency?

A7: this compound itself is considered a biomarker for essential fatty acid deficiency (EFAD). [, , , , ] Its elevated levels, particularly when coupled with a decreased level of linoleic acid and an increased triene:tetraene ratio, are strong indicators of EFAD. [, , , , ]

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